molecular formula C15H13ClN4O B14445963 7-Chloro-3-hydrazino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 75878-00-1

7-Chloro-3-hydrazino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Cat. No.: B14445963
CAS No.: 75878-00-1
M. Wt: 300.74 g/mol
InChI Key: AHUPOOZODGRLCX-UHFFFAOYSA-N
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Description

7-Chloro-3-hydrazino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of biological activities, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties . This compound, in particular, has been studied for its potential therapeutic applications and unique chemical properties.

Preparation Methods

The synthesis of 7-chloro-3-hydrazino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-chlorobenzophenone with glycine ester hydrochloride under specific conditions . Another method includes the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

7-Chloro-3-hydrazino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or alcohols. Major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

This compound has been extensively studied for its applications in various fields of scientific research. In chemistry, it is used as a precursor for the synthesis of other benzodiazepine derivatives . In biology and medicine, it has been investigated for its potential therapeutic effects, including its role as an anxiolytic and anticonvulsant agent . Additionally, it has applications in the pharmaceutical industry for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 7-chloro-3-hydrazino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the central nervous system. It binds to specific receptors in the brain, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), a neurotransmitter that reduces neuronal excitability . This leads to its anxiolytic, sedative, and anticonvulsant effects. The molecular targets and pathways involved include GABA receptors and related signaling pathways.

Comparison with Similar Compounds

7-Chloro-3-hydrazino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can be compared with other benzodiazepine compounds such as diazepam, chlordiazepoxide, and flurazepam . While all these compounds share a similar core structure, they differ in their substituents and functional groups, leading to variations in their pharmacological properties. For example, diazepam is widely used as an anxiolytic and muscle relaxant, while chlordiazepoxide is known for its anxiolytic and sedative effects . The unique hydrazino group in this compound distinguishes it from other benzodiazepines, potentially offering different therapeutic benefits.

Properties

CAS No.

75878-00-1

Molecular Formula

C15H13ClN4O

Molecular Weight

300.74 g/mol

IUPAC Name

7-chloro-3-hydrazinyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H13ClN4O/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)19-14(20-17)15(21)18-12/h1-8,14,20H,17H2,(H,18,21)

InChI Key

AHUPOOZODGRLCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)NN

Origin of Product

United States

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